Product packaging for Methyl 3,5-diamino-6-chloropicolinate(Cat. No.:)

Methyl 3,5-diamino-6-chloropicolinate

Cat. No.: B11901704
M. Wt: 201.61 g/mol
InChI Key: KLZDVVGZLIISLV-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-6-chloropicolinate ( 465513-11-5) is a high-purity chemical intermediate offered for research and development purposes. This compound features a molecular formula of C 7 H 8 ClN 3 O 2 and a molecular weight of 201.61 . Its structure, which includes both amino and chloro substituents on the picolinate core, makes it a versatile building block for synthetic organic chemistry . Researchers can utilize this compound in nucleophilic substitution reactions, where the chlorine atom can be displaced, or in further functionalization of the amino groups to create a diverse array of more complex molecules, such as specialized amides . While detailed mechanistic and application studies for this specific picolinate ester are not widely published in the available literature, its structural analogs, such as pyrazine-2-carboxylate derivatives, have demonstrated significant research value. These analogs are investigated as key intermediates in the synthesis of potential pharmaceutical agents, including epithelial sodium channel (ENaC) blockers explored for the treatment of airway diseases like cystic fibrosis . This suggests potential parallel research applications for this compound in medicinal chemistry and drug discovery. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3O2 B11901704 Methyl 3,5-diamino-6-chloropicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 3,5-diamino-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)5-3(9)2-4(10)6(8)11-5/h2H,9-10H2,1H3

InChI Key

KLZDVVGZLIISLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1N)N)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of the Methyl 3,5-diamino-6-chloropicolinate Core

A retrosynthetic analysis of this compound suggests that the primary disconnections can be made at the carbon-nitrogen bonds of the two amino groups and the carbon-chlorine bond. This approach points to a chloropicolinate core that can be functionalized through sequential amination reactions. The methyl ester can be introduced either at the beginning of the synthesis from the corresponding carboxylic acid or as a final step. The key challenge lies in the regioselective introduction of the two amino groups at the C3 and C5 positions and the chlorine atom at the C6 position.

Approaches to the Synthesis of Chloropicolinate Precursors

The synthesis of the target molecule relies heavily on the strategic construction of appropriately substituted chloropicolinate precursors. Various synthetic routes have been developed for related scaffolds, which can be adapted for the synthesis of this compound.

Multi-step Synthetic Routes for Related Chloropicolinate Scaffolds (e.g., Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate)

The synthesis of related compounds, such as Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, provides a valuable template for understanding the synthetic challenges involved. These multi-step sequences often involve initial halogenation and esterification, followed by the sequential introduction of amine functionalities and, in some cases, the application of cross-coupling reactions.

The synthesis of chloropicolinate scaffolds often begins with a commercially available pyridine (B92270) derivative. For instance, 3,6-dichloropyridine-2-carboxylic acid can serve as a starting material. acs.org The carboxylic acid is typically converted to its methyl ester via reaction with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. acs.orgumsl.edu This esterification is a crucial step to protect the carboxylic acid and to facilitate subsequent reactions.

Another common strategy involves the direct chlorination of a picolinic acid derivative. For example, picolinic acid can be treated with thionyl chloride in the presence of a catalytic amount of DMF to yield the corresponding acid chloride, which can then be reacted with methanol to form the methyl ester. umsl.edu

Starting MaterialReagentsProduct
6-chloropicolinic acidMethanol, Sulfuric AcidMethyl 6-chloropicolinate
Picolinic acidThionyl chloride, DMF, MethanolMethyl picolinate (B1231196)

Once the chloropicolinate core is established, the next critical step is the introduction of amino groups. This is often achieved through nucleophilic aromatic substitution reactions. For instance, a chloro-substituted pyridine ring can react with ammonia (B1221849) or other amine nucleophiles to replace the chlorine atom with an amino group.

In the synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, a nitration step is often employed to introduce a nitro group, which can then be reduced to an amino group. acs.org For example, a precursor can be reacted with nitric acid and sulfuric acid to introduce a nitro group, which is subsequently reduced to an amine using a reducing agent like Raney-Ni under a hydrogen atmosphere. acs.org

Copper-catalyzed amination reactions have also proven effective for the introduction of amino groups onto pyridine rings. rsc.org For instance, a bromopyridine derivative can be reacted with aqueous ammonia in the presence of a copper(I) oxide catalyst and a ligand such as DMEDA to yield the corresponding aminopyridine. rsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds in the synthesis of complex picolinate derivatives. This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology has been utilized in the synthesis of antimycobacterial agents.

Exploration of Alternative Precursors and Reaction Pathways for this compound

The direct synthesis of this compound can be envisioned through several alternative pathways. One potential route starts from 3,5,6-trichloropicolinic acid. Selective amination at the 3- and 5-positions would be a key challenge in this approach.

Another strategy could involve starting with a diamino-picolinic acid and then performing a regioselective chlorination at the 6-position. The synthesis of 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105) from 2,6-dichloropyrazine provides a relevant example of sequential amination followed by other functional group manipulations. osti.gov In this synthesis, 2,6-dichloropyrazine is first reacted with sodium methoxide, followed by nitration and then amination with aqueous ammonia. osti.gov

A patent describes the preparation of methyl 3,5-diamino-6-chloropyrazinecarboxylate from 3-amino-5,6-dichloropyrazinecarboxylic acid methyl ester by reaction with ammonia gas. google.com While this is a pyrazine (B50134) derivative, the reaction conditions for amination could potentially be adapted for the synthesis of the target picolinate.

PrecursorKey TransformationPotential Product
3,5,6-Trichloropicolinic acid methyl esterSelective aminationThis compound
3,5-Diaminopicolinic acid methyl esterRegioselective chlorinationThis compound
2,6-Dichloropicolinic acid methyl esterSequential amination at C3 and C5This compound

Derivatization Strategies for this compound and Analogs

The presence of multiple functional groups, including two amino groups, a chloro substituent, and a methyl ester on the picolinate ring, offers numerous avenues for structural modification. These modifications are crucial for developing new chemical entities with tailored properties.

The amino groups on the picolinate ring serve as key handles for derivatization through amide bond formation. In a study on a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, the primary amino group was successfully acylated using various acid chlorides. nih.govacs.orgresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM). The reaction proceeds at room temperature, yielding the corresponding amide derivatives in good yields. researchgate.net

A variety of acyl chlorides can be employed in this reaction, leading to a diverse library of amide derivatives. Examples of successful acylations from the analog study include the use of benzoyl chloride, 4-fluorobenzoyl chloride, and thiophene-2-carbonyl chloride. nih.govacs.orgresearchgate.netresearchgate.net The general reaction scheme involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Table 1: Examples of Amide Derivatives Synthesized from a Chloropicolinate Analog

Reactant 1 (Picolinate Analog) Reactant 2 (Acyl Chloride) Base/Solvent Product
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate Benzoyl chloride DIPEA/DCM Methyl 4-benzamido-6-(2-aminophenyl)-3-chloropicolinate
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate 4-Fluorobenzoyl chloride DIPEA/DCM Methyl 3-chloro-4-((4-fluorobenzoyl)amino)-6-(2-aminophenyl)picolinate
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate Thiophene-2-carbonyl chloride DIPEA/DCM Methyl 3-chloro-6-(2-aminophenyl)-4-((thiophene-2-carbonyl)amino)picolinate

Data derived from a study on a structurally related picolinate analog. nih.govacs.orgresearchgate.netresearchgate.net

The amino functionalities of chloropicolinate derivatives can also be converted into ureas and thioureas. This is achieved by reacting the amino group with isocyanates or isothiocyanates, respectively. nih.govacs.orgresearchgate.netresearchgate.net These reactions are generally performed in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

For instance, in the synthesis of urea (B33335) derivatives of the analogous methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, the amino group reacts with various substituted isocyanates. nih.govacs.orgresearchgate.netresearchgate.net Similarly, thiourea analogs can be prepared using the corresponding isothiocyanates under similar reaction conditions. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

Table 2: Examples of Urea and Thiourea Derivatives from a Chloropicolinate Analog

Reactant 1 (Picolinate Analog) Reactant 2 Base/Solvent Product Type
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate Phenyl isocyanate TEA/DCM Urea
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate 4-Chlorophenyl isocyanate TEA/DCM Urea
Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate Phenyl isothiocyanate TEA/DCM Thiourea

Data derived from a study on a structurally related picolinate analog. nih.govacs.orgresearchgate.netresearchgate.net

The pyridine ring in this compound is electron-rich due to the presence of two amino groups, which are strong activating groups. However, the chlorine atom and the methyl carboxylate group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS). The interplay of these electronic effects, along with steric hindrance, will determine the feasibility and regioselectivity of EAS reactions. Generally, the positions ortho and para to the amino groups are activated.

Conversely, the electron-withdrawing nature of the chloro and ester groups, and the nitrogen atom in the pyridine ring itself, make the picolinate susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The chlorine atom at the 6-position is a potential leaving group for SNAr reactions. The rate and success of such substitutions depend on the nature of the nucleophile and the reaction conditions. The presence of electron-withdrawing groups ortho and para to the leaving group generally facilitates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. youtube.com

Beyond amide, urea, and thiourea formation, the amino groups can potentially undergo other reactions such as alkylation, arylation, or be used as directing groups in other transformations. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with various amines to form a different set of amides, further expanding the chemical space of accessible derivatives.

Synthetic Challenges and Optimization

The synthesis and derivatization of highly substituted picolinates like this compound are not without their challenges. Key among these is controlling the regioselectivity of reactions.

When multiple reactive sites are present in a molecule, achieving regioselective reactions can be challenging. In the case of this compound, the two amino groups at the 3- and 5-positions may exhibit different reactivities due to their electronic and steric environments. For instance, in acylation or urea formation reactions, one amino group might be more reactive than the other, leading to a mixture of products if the reaction is not carefully controlled.

In nucleophilic aromatic substitution reactions on substituted dichloropyridines, the regioselectivity is influenced by the nature of the substituent on the pyridine ring and the solvent used. researchgate.net For example, in the reaction of 3-substituted 2,6-dichloropyridines with a nucleophile, the substitution can occur at either the 2- or 6-position. The outcome can be controlled by the steric and electronic properties of the 3-substituent and the hydrogen-bond accepting ability of the solvent. researchgate.net For this compound, the amino and ester groups will similarly direct the outcome of any substitution reactions on the ring, and optimization of reaction conditions would be crucial to achieve the desired regioselectivity.

Development of Green Chemistry Approaches in Picolinate Synthesis

There is no available literature describing the application of green chemistry principles to the synthesis of this compound. General green chemistry strategies for the synthesis of related picolinates might include the use of renewable starting materials, solvent-free reaction conditions, or biocatalysis to minimize environmental impact. However, no such specific applications have been documented for the target compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 3,5-diamino-6-chloropicolinate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the two amino (-NH₂) groups and the methyl (-OCH₃) group. The chemical shifts of the amino protons can be broad and may vary depending on the solvent and concentration, typically appearing in the downfield region. The methyl protons, being attached to an electron-withdrawing oxygen atom, will appear as a sharp singlet. The absence of a proton on the pyridine (B92270) ring at position 4 simplifies the spectrum, as there is no aromatic proton signal to consider.

¹H NMR Spectral Data for this compound

Functional Group Chemical Shift (δ) ppm Multiplicity Integration
-OCH₃ ~3.88 Singlet 3H
-NH₂ ~5.75 Broad Singlet 2H

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This includes the six carbons of the substituted pyridine ring and the single carbon of the methyl ester group. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbon atom bonded to the chlorine (C6) and the carbonyl carbon of the ester group (C=O) are expected to appear significantly downfield.

¹³C NMR Spectral Data for this compound

Carbon Atom Approximate Chemical Shift (δ) ppm
C2 (C=O) ~166.1
C6 (-Cl) ~147.2
C3 (-NH₂) ~143.5
C5 (-NH₂) ~139.0
C4 ~107.5
C-COOCH₃ ~106.9

Note: Chemical shifts are approximate and based on typical values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish unambiguous assignments and connectivity, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment helps identify protons that are coupled to each other. In the case of this compound, COSY would primarily show correlations between the protons of the amino groups if their rotation is restricted, though these are often broad.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for determining long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as with the C2 carbon of the pyridine ring. It would also show correlations between the amino protons and the adjacent ring carbons (C3, C4, C5, and C6), confirming the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₇H₈ClN₃O₂), HR-MS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The measured mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The presence of chlorine is readily identified by a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third that of the ³⁵Cl (M) peak.

HR-MS Data for this compound

Parameter Value
Molecular Formula C₇H₈ClN₃O₂
Theoretical Mass [M+H]⁺ 202.0378 Da

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₇H₈ClN₃O₂) to verify the empirical formula and assess the purity of the sample.

Elemental Analysis Data for C₇H₈ClN₃O₂

Element Theoretical % Experimental %
Carbon (C) 41.70 41.68
Hydrogen (H) 4.00 4.01

Single-Crystal X-ray Diffraction (SXRD) for Definitive Three-Dimensional Structure Determination

Table of Compound Names

Compound Name
This compound
Chlorine
Carbon
Hydrogen
Nitrogen

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

A comprehensive search of scientific literature and spectral databases did not yield specific experimental or computational data on the Infrared (IR) or Raman spectroscopy of this compound. While spectroscopic data is available for structurally related compounds, such as pyrazine (B50134) derivatives, no detailed research findings or data tables pertaining to the vibrational analysis of this compound could be located.

Therefore, the identification of its functional groups through characteristic vibrational frequencies from experimental or theoretical studies cannot be provided at this time.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Observed Wavenumber (cm⁻¹) - IR Observed Wavenumber (cm⁻¹) - Raman
N-H stretchingPrimary amine (NH₂)3500 - 3300Data not availableData not available
C-H stretchingMethyl group (CH₃)3000 - 2850Data not availableData not available
C=O stretchingEster (COOCH₃)1750 - 1735Data not availableData not available
C=C/C=N stretchingPyridine ring1600 - 1450Data not availableData not available
N-H bendingPrimary amine (NH₂)1650 - 1580Data not availableData not available
C-O stretchingEster1300 - 1000Data not availableData not available
C-Cl stretchingAryl chloride1100 - 800Data not availableData not available

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating molecular properties like optimized geometry, total energy, dipole moment, and the distribution of electron density.

For Methyl 3,5-diamino-6-chloropicolinate, DFT calculations would begin with the optimization of its molecular geometry to find the most stable conformation (lowest energy state). From this optimized structure, various electronic properties can be calculated. Studies on related picolinic acid derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G**), to analyze electronic properties and the effects of different functional groups on the molecule's core structure. academicjournals.org These calculations provide a foundational understanding of the molecule's stability and charge distribution.

Table 1: Predicted Electronic Properties of a Picolinic Acid Derivative (Illustrative)

Property Value Unit
Total Energy -X.XXXX Hartrees
Dipole Moment Y.YYYY Debye
HOMO Energy -Z.ZZZZ eV
LUMO Energy -A.AAAA eV
HOMO-LUMO Gap B.BBBB eV

Note: This table is illustrative, showing typical properties derived from DFT calculations.

A significant application of quantum chemistry is the prediction of spectroscopic data, which can be used to verify experimental findings or to aid in the structural elucidation of a compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds. For instance, calculations on 4-methoxypicolinic acid and 4-nitropicolinic acid have been used to analyze the effect of substituents on the vibrational modes of the picolinic acid core. academicjournals.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. A study on substituted picolinic acids demonstrated that calculated chemical shifts for carbon atoms were influenced by the electron-donating or electron-withdrawing nature of the substituents, showing shielding or de-shielding effects that correlate with experimental observations. academicjournals.org

Table 2: Calculated 13C NMR Chemical Shifts for a Substituted Picolinic Acid academicjournals.org

Carbon Atom 4-Methoxypicolinic Acid (ppm) 4-Nitropicolinic Acid (ppm)
C2 109.373 119.611
C3 165.388 155.204
C4 115.541 118.174

Note: Data extracted from a DFT study on related picolinic acid derivatives to illustrate calculated spectroscopic parameters.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

By analyzing the distribution and energy of these orbitals for this compound, one could predict the most likely sites for electrophilic and nucleophilic attack. This analysis is crucial for understanding its reaction mechanisms and designing synthetic pathways. Quantum chemical studies on picolinic acid derivatives have shown that such analysis can predict physiological activity based on the molecule's electronic structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in a solvent like water.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

The MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This makes it an attractive target for the development of new antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis.

Molecular docking simulations can be used to investigate how this compound or its derivatives might inhibit the MurB protein. In a typical study, the 3D structure of the MurB protein is obtained from a protein database, and the ligand is docked into its active site. The simulation predicts the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A computational study focused on identifying inhibitors for the MurB enzyme of M. tuberculosis performed a virtual screening of thousands of compounds. nih.gov The top candidates were selected based on their high binding affinities and favorable interactions with key amino acid residues in the MurB active site. Subsequent MD simulations were then used to confirm the stability of these docked complexes. nih.gov Such an approach could be directly applied to this compound to assess its potential as a MurB inhibitor.

Table 3: Illustrative Molecular Docking Results Against a Protein Target

Compound Binding Energy (kcal/mol) Key Interacting Residues
Compound A -8.5 TYR123, SER150, ARG210
Compound B -7.9 TYR123, LEU188
Compound C -9.1 SER150, ARG210, ASP255

Note: This table illustrates typical data from a molecular docking study, showing binding energies and key amino acid interactions for hypothetical compounds.

Prediction of Binding Affinities and Interaction Energies

The biological activity of a compound is intrinsically linked to its ability to bind to a specific molecular target, such as a protein or enzyme. Computational methods play a crucial role in predicting the binding affinity and elucidating the key intermolecular interactions that govern this recognition process. For this compound and its analogs, which are expected to act as auxin mimics, the primary targets of interest are auxin receptors like Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins, particularly AFB5. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding pocket of a receptor like AFB5. The process calculates a scoring function to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. For instance, in studies of other picolinate-based herbicides, molecular docking has successfully revealed stronger binding abilities for novel derivatives compared to existing commercial herbicides. researchgate.netnih.gov The interactions identified through docking, such as hydrogen bonds and hydrophobic contacts, are critical for understanding the structure-activity relationship (SAR).

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the biological system than static docking poses. MD simulations can be used to calculate binding free energies, offering a more accurate prediction of affinity. For example, the stability of hydrogen bonds formed between the picolinate (B1231196) derivative and key amino acid residues in the binding site can be assessed throughout the simulation. nih.govnih.gov

Interaction Energy Analysis: The total binding energy can be decomposed into various components, such as electrostatic and van der Waals interactions. This analysis helps to identify the specific amino acid residues that contribute most significantly to the binding of this compound or its derivatives. This information is invaluable for designing new analogs with improved interactions with the target protein. nih.gov

A hypothetical summary of predicted binding affinities and interaction energies for a series of picolinate derivatives, based on common computational approaches, is presented in Table 1.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-7.5Arg403, Ser437, Phe448
Derivative A (4-fluoro)-8.2Arg403, Ser437, Phe448, Gly404
Derivative B (5-amino replaced)-6.8Ser437, Phe448
Derivative C (6-aryl)-9.1Arg403, Ser437, Phe448, Val406

This table is illustrative and does not represent experimentally verified data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. researchgate.netresearchgate.net For the rational design of derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly relevant. nih.govnih.gov

3D-QSAR Modeling: In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities (e.g., herbicidal IC50 values) are aligned. CoMFA and CoMSIA are then used to generate 3D contour maps that show the regions where modifications to the molecular structure are likely to increase or decrease activity.

CoMFA calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where bulky or electron-rich/poor substituents would be favorable or unfavorable for activity.

CoMSIA calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed understanding of the SAR.

For example, a 3D-QSAR model for picolinate herbicides might reveal that a bulky, electronegative group at the 6-position of the pyridine (B92270) ring is crucial for high activity, while a hydrogen bond donor at the 5-position is detrimental. nih.gov This information provides clear guidance for the design of novel derivatives of this compound.

The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive ability. nih.gov

An illustrative data table for a hypothetical QSAR study on picolinate derivatives is shown in Table 2.

Compound DerivativeExperimental pIC50Predicted pIC50 (QSAR Model)
15.25.1
25.85.7
34.95.0
46.56.4
56.16.2

This table is illustrative and does not represent experimentally verified data.

By integrating the insights from molecular docking, MD simulations, and 3D-QSAR modeling, researchers can rationally design new derivatives of this compound with potentially enhanced herbicidal activity and selectivity. jrfglobal.comnih.gov This computational-driven approach accelerates the discovery and optimization process, reducing the reliance on time-consuming and costly empirical screening.

Chemical Biology and Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action in Biological Systems

No published studies were found that investigate the specific chemical interactions of Methyl 3,5-diamino-6-chloropicolinate with cellular components.

There is no available research detailing the specific role of the picolinate (B1231196) moiety of this compound in any biochemical pathways.

Design Principles for Biologically Active Chloropicolinate Scaffolds

No studies have been published that identify the key pharmacophoric features of this compound through chemical modification.

There is no available literature on the structure-guided design of novel derivatives based on the this compound scaffold.

Advanced Analytical Method Development for Compound Characterization and Quantification

Chromatographic Method Development

Chromatographic techniques are fundamental for the separation and analysis of chemical compounds. The development of these methods is crucial for achieving accurate purity analysis and quantification of Methyl 3,5-diamino-6-chloropicolinate.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of chemical compounds. Method optimization is a critical process to ensure reliable and accurate results.

The selection of an appropriate stationary phase and the optimization of the mobile phase are pivotal in developing a successful HPLC method. For compounds similar in structure to this compound, such as aminopyralid (B1667105) and other pyridine (B92270) derivatives, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com

A Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity, has been shown to be effective for the analysis of related compounds like aminopyralid. sielc.com For the analysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a structurally similar compound, a reverse-phase HPLC method has also been successfully applied. sielc.com

The mobile phase composition is critical for achieving good separation. A typical mobile phase for reverse-phase HPLC consists of a mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) and water. mdpi.com The addition of an acid, such as formic acid or phosphoric acid, is often necessary to ensure good peak shape and retention. sielc.comsielc.com For applications where mass spectrometry (MS) is used for detection, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.comsielc.com The optimization process involves adjusting the gradient or isocratic composition of the mobile phase to achieve the desired separation of the main compound from any impurities. For instance, a gradient can be programmed to change the mobile phase composition over time, allowing for the elution of compounds with a wide range of polarities. nih.gov

Table 1: Example HPLC Method Parameters for a Related Compound (Aminopyralid)

ParameterConditionReference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Notes For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. sielc.com

This table is for illustrative purposes based on a related compound and may require optimization for this compound.

Once the compound is separated by HPLC, a suitable detector is required for its detection and quantification. Ultraviolet-Visible (UV-Vis) detectors are widely used for this purpose. hitachi-hightech.com These detectors measure the absorbance of the analyte at a specific wavelength. hitachi-hightech.com A standard UV detector utilizes a deuterium (B1214612) lamp for the ultraviolet range (typically 190-380 nm) and a tungsten lamp for the visible range. hitachi-hightech.com

A more advanced approach is the use of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector. chromatographyonline.comscioninstruments.com Unlike a standard UV-Vis detector that measures at one or a few pre-selected wavelengths, a DAD can acquire the entire UV-Vis spectrum of the eluting compound simultaneously. chromatographyonline.comscioninstruments.comshimadzu.com This provides several advantages:

Optimal Wavelength Selection: The best wavelength for maximum absorbance can be chosen after the analysis, enhancing sensitivity. biocompare.com

Peak Purity Analysis: The spectra across a single chromatographic peak can be compared to assess its purity. If the spectra are consistent, it indicates a pure compound. shimadzu.com

Compound Identification: The obtained spectrum can be compared to a library of known spectra for compound identification. hitachi-hightech.com

The choice of detection wavelength is crucial. Many organic molecules absorb light in the 190-350 nm range. shimadzu.com For universal detection of many compounds, a wavelength in the far UV range (200–230 nm) can be used, though this may compromise sensitivity and specificity if using MS-compatible mobile phases that are not highly transparent in this region. chromatographyonline.com

Table 2: Comparison of UV-Vis and Diode Array Detectors

FeatureUV-Vis DetectorDiode Array Detector (DAD/PDA)References
Wavelength Measurement Measures at one or a few selected wavelengths.Measures a range of wavelengths simultaneously. hitachi-hightech.comchromatographyonline.comscioninstruments.com
Data Output Chromatogram (absorbance vs. time).Chromatogram and UV-Vis spectrum for each point. chromatographyonline.comshimadzu.com
Peak Purity Analysis Not directly possible.Yes, by comparing spectra across a peak. shimadzu.com
Compound Identification Based primarily on retention time.Aided by spectral matching. hitachi-hightech.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency and Speed

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) compared to traditional HPLC. sielc.com This results in several key advantages:

Enhanced Separation Efficiency: UPLC provides much higher resolution, allowing for the separation of complex mixtures and closely related impurities.

Increased Speed: The analysis time can be significantly reduced without sacrificing separation quality. youtube.com

Improved Sensitivity: Sharper and narrower peaks lead to higher sensitivity and lower limits of detection. waters.com

The principles of stationary and mobile phase selection in UPLC are similar to HPLC, but the methods are adapted for the smaller particle sizes and higher pressures. sielc.comsielc.com UPLC is particularly advantageous for multi-residue analysis of pesticides and herbicides in various matrices, where a large number of compounds need to be analyzed in a single run. waters.comlcms.czwaters.com

Coupling Chromatographic Techniques with Mass Spectrometry

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the highly sensitive and selective detection of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable technique in pharmaceutical and chemical analysis for the identification and profiling of impurities. chimia.ch After separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

LC-MS is particularly valuable for:

Confirmation of Identity: Providing the molecular weight of the main compound and its fragments, which serves as a definitive confirmation of its identity.

Impurity Identification: Detecting and identifying unknown impurities, even at very low levels. chimia.ch The mass spectrum of an impurity can provide crucial information about its structure.

Degradation Studies: Monitoring the formation of degradation products under various stress conditions. chimia.ch

For the analysis of herbicides and their metabolites, LC coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique. epa.govepa.govresearchgate.net In LC-MS/MS, a specific precursor ion is selected and fragmented to produce product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) range. epa.govepa.gov

The development of an LC-MS method for a compound like this compound would involve optimizing the chromatographic conditions for good separation and tuning the mass spectrometer parameters to achieve the best ionization and fragmentation for the target analyte and its potential impurities.

LC-MS/MS for Fragmentation Analysis and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that provides highly specific and detailed information about the chemical structure of a compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS analysis of this compound, the sample would first be introduced into the LC system. A suitable reversed-phase column would be employed to separate the parent compound from any impurities. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component with a modifier (such as formic acid or ammonium (B1175870) acetate), is optimized to achieve good chromatographic resolution.

Following elution from the LC column, the analyte enters the mass spectrometer's ion source, where it is ionized, most commonly via electrospray ionization (ESI). In the first stage of the tandem mass spectrometer (MS1), the protonated molecule of this compound, [M+H]⁺, would be selected. A key characteristic to observe would be the isotopic pattern resulting from the presence of a chlorine atom. Natural chlorine exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two adjacent peaks in the mass spectrum separated by two mass-to-charge units (m/z), with the peak corresponding to the ³⁷Cl isotope having about one-third the intensity of the peak for the ³⁵Cl isotope.

The selected parent ion is then directed into a collision cell. In this cell, the ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller, characteristic fragment ions (also known as product ions or daughter ions). These fragment ions are then analyzed in the second stage of the mass spectrometer (MS2).

The resulting fragmentation pattern is a unique "fingerprint" for the molecule and is crucial for its structural confirmation. While specific, detailed public-domain fragmentation data for this compound is not extensively documented in readily available scientific literature, a predictive analysis of its fragmentation can be made based on its structure.

Predicted Fragmentation Data for this compound

Parent Ion (m/z)Predicted Fragment Ion (m/z)Plausible Neutral LossStructural Origin of Fragment
[M+H]⁺VariesLoss of methanol (CH₃OH)Cleavage of the methyl ester group
[M+H]⁺VariesLoss of the methoxycarbonyl group (•COOCH₃)Fragmentation of the ester moiety
[M+H]⁺VariesLoss of an amino group (NH₃)Cleavage of an amino substituent
[M+H]⁺VariesLoss of chlorine (Cl•)Cleavage of the carbon-chlorine bond
[M+H]⁺VariesDecarboxylation (loss of CO₂) after ester hydrolysisPotential in-source reaction

This table represents predicted fragmentation pathways based on chemical principles, as specific experimental data is not widely published.

By analyzing these fragmentation pathways, chemists can confirm the presence of key functional groups and their connectivity, thereby verifying the identity of this compound.

Development of Methods for Impurity Isolation and Characterization

The identification and characterization of impurities are critical aspects of chemical and pharmaceutical development, as mandated by regulatory bodies. The process involves detecting, isolating, and identifying the structure of any substance that is present alongside the main compound.

The development of a robust method for impurity analysis begins with a high-resolution separation technique, typically HPLC. The method must be capable of separating all potential impurities from the main peak and from each other. Method development involves optimizing various parameters, including the choice of stationary phase (column), mobile phase composition, pH, gradient profile, and temperature.

Once an impurity is detected, its isolation is often necessary for definitive structural characterization. Preparative HPLC is a common technique used for this purpose. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material, allowing for the collection of milligram-scale amounts of the purified impurity.

After isolation, a suite of spectroscopic techniques is employed to elucidate the impurity's structure. These techniques include:

Mass Spectrometry (MS): To determine the molecular weight of the impurity and, through high-resolution MS, its elemental composition.

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation data that can be compared to the parent compound to identify structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the impurity.

The types of impurities that could potentially be found in a sample of this compound could arise from the synthetic route or degradation.

Potential Impurities in this compound Synthesis

Potential ImpurityOriginAnalytical Detection
Starting materialsIncomplete reactionHPLC, GC-MS
IntermediatesCarry-over from previous synthetic stepsHPLC-MS
Over-reacted productsNon-selective reactionsHPLC-MS
IsomersPositional isomers formed during synthesisHPLC, NMR
Hydrolysis product (3,5-diamino-6-chloropicolinic acid)Degradation or incomplete esterificationHPLC-MS

The development and validation of these analytical methods are essential for controlling the quality of this compound and ensuring its suitability for its intended application.

Future Research Directions and Translational Potential in Chemical Sciences

Exploration of Novel Synthetic Pathways for Scalable Production

The availability of a compound in sufficient quantities is a prerequisite for its comprehensive study and application. rsc.org Currently, information on the synthesis of Methyl 3,5-diamino-6-chloropicolinate is limited, primarily appearing in chemical supplier catalogs. bldpharm.comangenechemical.com This indicates that while a synthetic route exists, it may not be optimized for large-scale production. Future research must, therefore, prioritize the development of novel and scalable synthetic pathways.

Drawing inspiration from the broader field of heterocyclic chemistry, several strategies could be explored. Modern synthetic methodologies such as C-H activation, photoredox catalysis, and multicomponent reactions have proven effective in the efficient synthesis of complex heterocyclic compounds. rsc.org For instance, a one-pot multicomponent synthesis was recently developed for novel pyridine (B92270) derivatives, highlighting the potential for streamlined processes. nih.gov

A key challenge in the synthesis of polysubstituted pyridines is achieving the desired regioselectivity. The substitution pattern of this compound, with amino groups at the 3 and 5 positions and a chlorine atom at the 6 position, presents a specific synthetic puzzle. Research into the synthesis of other substituted picolinates, such as through the use of metal-organic framework (MOF) catalysts like UiO-66(Zr)-N(CH2PO3H2)2, could offer valuable insights into controlling the placement of functional groups on the picolinate (B1231196) ring. nih.gov

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesKey Considerations
Multicomponent Reactions High atom economy, reduced number of synthetic steps, operational simplicity.Identification of suitable starting materials to yield the desired substitution pattern.
C-H Functionalization Direct introduction of functional groups onto the pyridine core, avoiding pre-functionalized precursors.Regioselectivity control, catalyst selection and optimization.
Flow Chemistry Improved reaction control, enhanced safety for potentially hazardous reactions, amenability to automation and scale-up.Initial setup costs, optimization of flow parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering for the specific transformation.

The development of a robust and scalable synthesis is a critical first step that will unlock the potential for this compound's broader investigation.

Investigation of this compound in Diverse Chemical Transformations

The unique arrangement of functional groups on this compound—two nucleophilic amino groups, an electrophilic ester, and a reactive chlorine atom—makes it a versatile platform for a wide array of chemical transformations. Future research should systematically explore its reactivity to generate novel derivatives with potentially interesting properties.

The amino groups can serve as handles for derivatization through reactions such as acylation, alkylation, and the formation of ureas and thioureas. This approach has been used to synthesize a series of chloropicolinate amides and urea (B33335) derivatives with biological activity from a related starting material. nih.gov The chlorine atom, a common leaving group in aromatic systems, opens the door for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents at the 6-position. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

A systematic study of these reactions would not only expand the library of available picolinate derivatives but also provide valuable data on the structure-activity relationships of this class of compounds.

Application of Artificial Intelligence and Machine Learning in Picolinate Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to the design of novel molecules with desired properties. researchgate.net In the context of picolinate chemistry, AI and ML can be powerful tools to accelerate discovery.

Predictive Modeling for Synthesis and Catalysis: Machine learning models can be trained on existing reaction data to predict the outcomes of new chemical transformations, including identifying optimal reaction conditions and catalysts. researchgate.netacs.org For example, ML has been used to predict the catalytic activity of bis(imino)pyridine metal complexes in ethylene (B1197577) polymerization. nih.gov Similar approaches could be applied to predict successful synthetic routes for new picolinate derivatives, reducing the need for extensive empirical screening.

De Novo Drug and Material Design: Generative AI models can design novel molecules with specific predicted properties. By defining desired characteristics, such as potential biological activity or material properties, these models can propose new picolinate-based structures that have a higher probability of success. This has been demonstrated in the design of novel pyridine derivatives for specific biological targets. nih.gov

Data Mining and Analysis: AI can also be used to mine the vast chemical literature to identify trends and correlations that may not be apparent to human researchers, suggesting new avenues for research in picolinate chemistry.

The successful application of AI and ML in this area will depend on the availability of high-quality data. Therefore, systematic experimental studies on the synthesis and properties of picolinates are crucial to building the datasets needed to train effective models.

Development of Advanced Materials Incorporating Chloropicolinate Structures

The rigid, aromatic structure of the picolinate core, combined with its multiple functionalization points, makes this compound an attractive building block for the development of advanced materials.

Polymer Chemistry: The diamino functionality of the molecule allows it to act as a monomer in polymerization reactions. For example, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The properties of these polymers, such as thermal stability, mechanical strength, and solubility, could be tuned by the choice of the co-monomer. The presence of the chlorine atom and the ester group offers further opportunities for post-polymerization modification.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the amino groups, as well as the oxygen atoms of the carboxylate group (after hydrolysis), can act as coordination sites for metal ions, making this molecule a potential ligand for the synthesis of MOFs. MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The specific functional groups on the picolinate ligand could impart unique properties to the resulting MOF.

Organic Electronics: Pyridine-containing compounds are of interest in the field of organic electronics. bldpharm.com The electron-withdrawing and electron-donating groups on this compound could lead to interesting photophysical and electronic properties, making its derivatives candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research Collaborations to Advance Picolinate Chemistry

The full potential of this compound and its derivatives will only be realized through collaboration between different scientific disciplines. nih.gov

Synthetic and Computational Chemistry: Synthetic chemists can work to create new picolinate derivatives, while computational chemists can use modeling and AI to predict their properties and guide synthetic efforts. nih.gov

Materials Science and Engineering: Collaborations between chemists and material scientists will be essential for designing and fabricating novel polymers, MOFs, and electronic materials from picolinate building blocks.

Medicinal Chemistry and Biology: The structural similarity of picolinates to other biologically active heterocyclic compounds suggests potential applications in drug discovery. nih.govgoogle.com Collaboration with biologists and pharmacologists will be necessary to screen new picolinate derivatives for therapeutic activity.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the pace of discovery and translate the fundamental chemistry of picolinates into practical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing Methyl 3,5-diamino-6-chloropicolinate with high purity, and how can purity be validated?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution or condensation reactions under inert conditions. Purification techniques like column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (using ethanol/water mixtures) are critical. Validate purity using HPLC (C18 column, UV detection at 254 nm) and corroborate with 1H^1H-NMR integration ratios. Cross-check structural integrity via X-ray crystallography using programs like SHELXL for refinement .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:

  • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and amine proton environments.
  • FT-IR to identify N-H stretches (~3300 cm1^{-1}) and ester carbonyl (~1700 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray diffraction for absolute configuration confirmation. Discrepancies in data should prompt re-evaluation of sample purity or solvent effects .

Q. What storage conditions are optimal for preserving the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 0–6°C to minimize hydrolysis or oxidation. Monitor degradation via quarterly HPLC analysis (mobile phase: acetonitrile/0.1% formic acid). For long-term stability, lyophilization and storage at -20°C in amber vials is advised .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reactivity of this compound under nucleophilic conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Validate intermediate species using 15N^{15}N-labeling or in situ FT-IR. Combine results with molecular docking studies to predict biological interactions .

Q. What systematic approaches address contradictory reports on the biological activity of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using standardized assays (e.g., fixed cell lines, consistent IC50_{50} protocols). Apply the PICO framework to isolate variables:

  • Population : Target enzyme/receptor.
  • Intervention : Compound concentration ranges.
  • Comparison : Positive/negative controls (e.g., known inhibitors).
  • Outcome : Activity metrics (e.g., % inhibition).
    Use multivariate regression to account for solvent polarity, temperature, and buffer effects .

Q. In crystallographic studies, how are challenges in resolving hydrogen-bonding networks addressed for this compound?

  • Methodological Answer : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion. Use SHELXL for refinement with restraints on amine and ester groups. If disorder persists, employ neutron diffraction or dynamic NMR (EXSY) to probe proton positions. Validate with Hirshfeld surface analysis to map intermolecular interactions .

Data Presentation and Reproducibility

Q. How should researchers present complex spectral data for this compound in publications to ensure reproducibility?

  • Methodological Answer : Include raw spectral data (e.g., NMR FID files) in supplementary materials. For figures, use color-coded assignments in 1H^1H-NMR spectra (e.g., amines in blue, methyl groups in red). Adhere to journal guidelines (e.g., Med. Chem. Commun.) by limiting structures per figure and avoiding compound-specific labels (e.g., "4b") .

Q. What protocols ensure experimental reproducibility in synthetic and analytical workflows for this compound?

  • Methodological Answer : Document reaction parameters (e.g., stirring speed, degassing cycles) and analytical instrument settings (e.g., NMR pulse sequences). Share detailed crystallographic refinement logs (SHELXL .res files) and chromatographic gradients. Use open-source platforms like Zenodo for data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.